

Technical Guide: Certificate of Analysis for Spironolactone-d6

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Compound of Interest

Compound Name: Spironolactone-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Spironolactone-d6**. **Spironolactone-d6** is a deuterated analog of Spironolactone, commonly used as an internal standard in pharmacokinetic and bioequivalence studies. A thorough understanding of its quality and characterization is crucial for ensuring accurate and reproducible research outcomes.

Compound Information

Spironolactone-d6 is a synthetic steroid that acts as a competitive aldosterone antagonist. Its structure is identical to Spironolactone, with the exception of six deuterium atoms incorporated into the molecule, which increases its molecular weight. This mass difference allows for its use as an internal standard in mass spectrometry-based analytical methods.

Identifier	Value
Product Name	Spironolactone-d6
Molecular Formula	C ₂₄ H ₂₆ D ₆ O ₄ S
Molecular Weight	422.61 g/mol
CAS Number	Not available for d6, 52-01-7 for unlabeled
Appearance	White to off-white solid

Analytical Data and Specifications

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Spironolactone-d6**, ensuring its identity, purity, and quality.

Table 1: Identity and Purity

Test	Specification	Result
Purity (HPLC)	≥ 98.5%	99.82%
Isotopic Enrichment	≥ 98%	99%
¹ H NMR	Conforms to structure	Consistent with structure
Mass Spectrometry	Conforms to structure	Consistent with structure

Note: Results are representative and may vary between batches.

Table 2: Physicochemical Properties

Test	Specification	Result
Appearance	White to yellowish-white powder	White powder[1]
Loss on Drying	≤ 0.5% (105°C, 2 h)	0.03% (105°C, 2 h)[1]
Infrared Spectrum	Authentic	Authentic[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results presented in a CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the purity of **Spironolactone-d6** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Symmetry C8 (150 x 3.9 mm, 5 μ m) or equivalent.
- Mobile Phase: An isocratic mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in a ratio of 77:21:2 (v/v/v).^[2]
- Flow Rate: 1.5 mL/min.^[3]
- Detection Wavelength: 254 nm and 283 nm.^[2]
- Column Temperature: 40°C.^[3]
- Injection Volume: 20 μ L.^[2]
- Sample Preparation: A stock solution of **Spironolactone-d6** is prepared in the mobile phase.^[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of **Spironolactone-d6** and determine its isotopic enrichment. It is also the primary method in which **Spironolactone-d6** is used as an internal standard.^{[4][5]}

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatographic Separation:
 - Column: Cadenza CD-C18 (3.0 x 100 mm, 3 μ m) or equivalent.
 - Mobile Phase: 0.1% formic acid in a water:methanol (30:70, v/v) mixture.
 - Flow Rate: A gradient flow is often employed, for example: 320 μ L/min for 3.2 min, then ramping down to 180 μ L/min.^[4]
- Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
- Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
- Transitions:
 - Spironolactone: m/z 341.2 \rightarrow 107.2[4]
 - **Spironolactone-d6** (IS): m/z 347.1 \rightarrow 107.2[4]

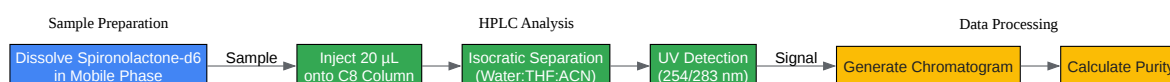
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR spectroscopy is used to confirm the chemical structure of **Spironolactone-d6**. The resulting spectrum should be consistent with the expected structure, showing the absence of signals at the deuterated positions.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).[6][7]
- Procedure: A small amount of the **Spironolactone-d6** sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration values are then compared to a reference spectrum of Spironolactone to confirm the structure and the positions of deuteration.

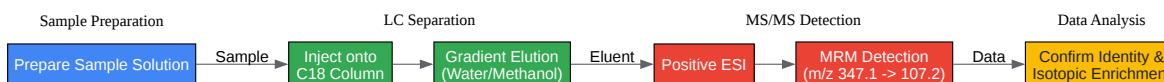
Visualizations

The following diagrams illustrate the experimental workflows described above.



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HPLC Purity Analysis Workflow



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LC-MS/MS Identity Confirmation Workflow

This guide provides a foundational understanding of the critical information contained within a Certificate of Analysis for **Spironolactone-d6**. For specific applications, researchers should always refer to the CoA provided by the manufacturer for the particular batch in use.

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